molecular formula C21H16O4 B3824354 (5-Hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)-(4-methoxyphenyl)methanone

(5-Hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)-(4-methoxyphenyl)methanone

Cat. No.: B3824354
M. Wt: 332.3 g/mol
InChI Key: ZENJMNKWZQEHOS-UHFFFAOYSA-N
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Description

(5-Hydroxy-2-methylbenzogbenzofuran-3-yl)-(4-methoxyphenyl)methanone is a complex organic compound that features a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-2-methylbenzogbenzofuran-3-yl)-(4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 5-hydroxy-2-methylbenzofuran with 4-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and efficiency. For example, catalytic oxidation in a packed-bed continuous flow reactor has been reported to optimize the production of similar compounds .

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-2-methylbenzogbenzofuran-3-yl)-(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

(5-Hydroxy-2-methylbenzogbenzofuran-3-yl)-(4-methoxyphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Hydroxy-2-methylbenzogbenzofuran-3-yl)-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Hydroxy-2-methylbenzogbenzofuran-3-yl)-(4-methoxyphenyl)methanone is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structure allows for diverse applications in scientific research and industry, distinguishing it from other similar compounds.

Properties

IUPAC Name

(5-hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4/c1-12-19(20(23)13-7-9-14(24-2)10-8-13)17-11-18(22)15-5-3-4-6-16(15)21(17)25-12/h3-11,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENJMNKWZQEHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)O)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)-(4-methoxyphenyl)methanone
Reactant of Route 2
(5-Hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)-(4-methoxyphenyl)methanone
Reactant of Route 3
(5-Hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)-(4-methoxyphenyl)methanone
Reactant of Route 4
(5-Hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)-(4-methoxyphenyl)methanone
Reactant of Route 5
(5-Hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)-(4-methoxyphenyl)methanone
Reactant of Route 6
(5-Hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)-(4-methoxyphenyl)methanone

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